3,7-Dimethyldeca-2,7-dienedioic acid
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Overview
Description
3,7-Dimethyldeca-2,7-dienedioic acid is an organic compound with the molecular formula C₁₂H₁₈O₄. It belongs to the class of fatty acids and conjugates, specifically medium-chain fatty acids. This compound is characterized by its two carboxylic acid groups and a conjugated diene system, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyldeca-2,7-dienedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,7-dimethyl-1,6-octadiene.
Oxidation: The diene is subjected to oxidation using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to introduce the carboxylic acid groups.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Oxidation: Utilizing catalysts such as palladium or platinum to facilitate the oxidation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction.
Large-Scale Purification: Using large-scale purification techniques like distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyldeca-2,7-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The diene system allows for substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of more oxidized carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,7-Dimethyldeca-2,7-dienedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3,7-Dimethyldeca-2,7-dienedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-2E,6E-decadien-1,10-dioic acid: A similar compound with slight variations in the position of double bonds.
3,7-Dimethyl-2E,6E-decadien-1,10-dioic acid: Another related compound with different stereochemistry.
Uniqueness
3,7-Dimethyldeca-2,7-dienedioic acid is unique due to its specific diene system and the presence of two carboxylic acid groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
189631-77-4 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3,7-dimethyldeca-2,7-dienedioic acid |
InChI |
InChI=1S/C12H18O4/c1-9(6-7-11(13)14)4-3-5-10(2)8-12(15)16/h6,8H,3-5,7H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
KSRDBWKRNKJWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)O)CCCC(=CC(=O)O)C |
Origin of Product |
United States |
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